![molecular formula C22H24F3N3O2 B2954122 N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide CAS No. 318517-12-3](/img/structure/B2954122.png)
N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains several functional groups. The tert-butyl group is a common alkyl group in organic chemistry, known for its steric bulk. The trifluoromethyl group is a substituent with high electronegativity, often used to modify the chemical properties of the molecule. The isoquinoline part of the molecule is a heterocyclic compound, similar to quinoline .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tert-butyl and trifluoromethyl groups. The tert-butyl group is known for its steric hindrance, which can prevent or slow down reactions. The trifluoromethyl group is highly electronegative, which can activate the isoquinoline ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Photochemical Synthesis
A study by Bonnet et al. (2003) on the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes involving ligands such as isoquinoline highlights the potential of these compounds in photochemical applications. The research demonstrates efficient ligand interchange processes, suggesting applications in the development of photoactive materials and catalysts Bonnet et al., 2003.
Antimalarial Drug Development
O'Neill et al. (2009) detailed the selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796) as an affordable antimalarial drug. The compound, derived from 4-aminoquinoline, underwent optimization for activity against Plasmodium falciparum, showcasing the role of tert-butyl and isoquinoline derivatives in medicinal chemistry for treating infectious diseases O'Neill et al., 2009.
Synthetic Methodologies
Casper and Hitchcock (2007) discussed the preparation of derivatives of N‐tert‐Butyldecahydro‐3‐isoquinoline carboxamide, a structural fragment in HIV protease inhibitors. The synthesis involved alkylation processes, providing insights into the synthetic strategies for constructing complex molecules containing tert-butyl and isoquinoline frameworks Casper & Hitchcock, 2007.
Chemical Reactivity and Modification
Yavari et al. (2007) explored the reactivity of isoquinoline with dimethyl acetylenedicarboxylate in the presence of amides, leading to dimethyl 1,2-dihydroisoquinolines. This work contributes to the understanding of isoquinoline's reactivity and its potential applications in creating novel heterocyclic compounds Yavari et al., 2007.
Propiedades
IUPAC Name |
3-N-tert-butyl-2-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O2/c1-21(2,3)27-19(29)18-11-14-7-4-5-8-15(14)13-28(18)20(30)26-17-10-6-9-16(12-17)22(23,24)25/h4-10,12,18H,11,13H2,1-3H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRLCVXYXQVJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide](/img/structure/B2954040.png)
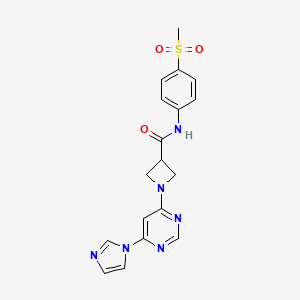
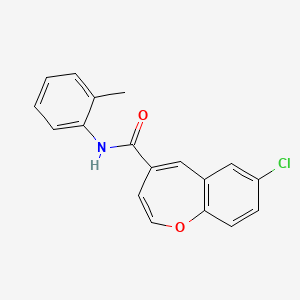
![6-(2-Chloropropanoyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2954043.png)
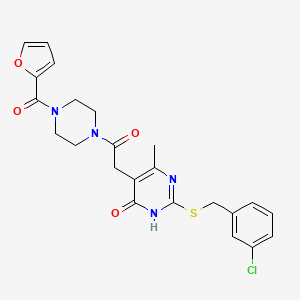
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2954046.png)

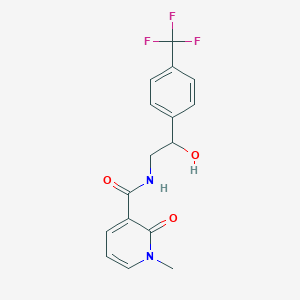
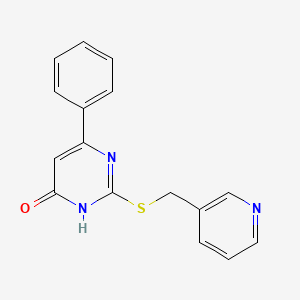

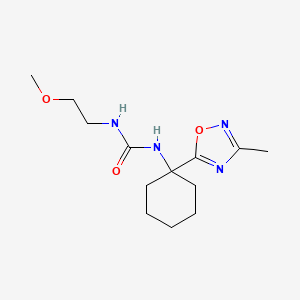
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2954059.png)

![1-[2-(Isopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2954061.png)